molecular formula C18H21NO B5780420 N-(3,4-dimethylphenyl)-4-isopropylbenzamide

N-(3,4-dimethylphenyl)-4-isopropylbenzamide

Cat. No.: B5780420
M. Wt: 267.4 g/mol
InChI Key: SVKGMVWCCXDLEP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-isopropylbenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethylphenyl group and an isopropyl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-4-isopropylbenzamide typically involves the reaction of 3,4-dimethylaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3,4-dimethylaniline attacks the carbonyl carbon of 4-isopropylbenzoyl chloride, leading to the formation of the benzamide product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-4-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-isopropylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-4-methylbenzamide
  • N-(3,4-dimethylphenyl)-4-ethylbenzamide
  • N-(3,4-dimethylphenyl)-4-tert-butylbenzamide

Comparison: N-(3,4-dimethylphenyl)-4-isopropylbenzamide is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to similar compounds with different alkyl groups, the isopropyl group may confer distinct steric and electronic effects, potentially affecting the compound’s biological activity and interactions with molecular targets.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-12(2)15-6-8-16(9-7-15)18(20)19-17-10-5-13(3)14(4)11-17/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKGMVWCCXDLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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